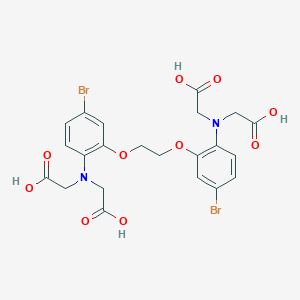

5,5'-Dibromo-BAPTA

Description

calcium chelato

Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxymethyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22Br2N2O10/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTRRYZOCJDOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Br2N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149566 | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111248-72-7 | |

| Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-bromo-2,1-phenylene)]]bis[N-(carboxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111248-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111248727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,5'-Dibromo-BAPTA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5'-Dibromo-BAPTA, a critical tool for the investigation of calcium signaling. It details the compound's mechanism of action, physicochemical properties, and applications in cellular and physiological research, with a focus on its role in dissecting complex calcium-dependent signaling pathways.

Introduction

5,5'-Dibromo-BAPTA (1,2-bis(2-amino-5-bromophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a calcium (Ca²⁺) chelator from the BAPTA family.[1] These chelators are structurally related to EGTA but offer significant advantages, including higher selectivity for Ca²⁺ over magnesium (Mg²⁺), faster binding kinetics, and reduced sensitivity to pH in the physiological range.[1][2] 5,5'-Dibromo-BAPTA is characterized by an intermediate affinity for Ca²⁺, which makes it particularly useful for buffering Ca²⁺ concentrations in the micromolar range and for studying cellular processes where modest but rapid changes in intracellular Ca²⁺ are critical.[1][3]

It is available in two primary forms:

-

Membrane-impermeant salt form (e.g., tetrapotassium salt): Soluble in water, this form is used for preparing extracellular Ca²⁺ buffers or for direct introduction into cells via techniques like microinjection or a patch pipette.[4][5]

-

Membrane-permeant acetoxymethyl (AM) ester form: This lipophilic version can diffuse across the cell membrane.[2][6] Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant chelator in the cytoplasm.[5][6]

Mechanism of Action

The primary function of 5,5'-Dibromo-BAPTA is to selectively bind free Ca²⁺ ions, acting as a Ca²⁺ buffer.[1] The chelation process involves the coordination of a Ca²⁺ ion by eight donor atoms within the BAPTA molecule: two ether oxygens, two amine nitrogens, and four carboxylate oxygens.[1] This action allows researchers to clamp or buffer the intracellular calcium concentration at a specific level, thereby making it possible to elucidate the calcium dependency of various physiological events.[2] By buffering pathological increases in intracellular calcium, it is also used to investigate mechanisms of neuronal cell death and evaluate neuroprotective strategies.[3]

Data Presentation: Physicochemical and Binding Properties

The essential characteristics of 5,5'-Dibromo-BAPTA are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value (Free Acid) | Value (Tetrapotassium Salt) | References |

| Molecular Formula | C₂₂H₂₂Br₂N₂O₁₀ | C₂₂H₁₈Br₂K₄N₂O₁₀ | [2][7][8] |

| Molecular Weight | 634.23 g/mol | 786.59 g/mol | [2][7][8] |

| Appearance | White to off-white solid | White to off-white solid | [3][7] |

| Solubility | --- | Soluble in water | [2][3][7] |

| Storage | --- | 4°C | [7][9][10] |

Table 2: Calcium Binding Properties

| Parameter | Value | Conditions | References |

| Kd for Ca²⁺ | ~1.6 - 3.6 µM | In the absence of Mg²⁺ | [2][3][11] |

| Binding & Release Kinetics | Fast | Relative to EGTA | [2][11] |

| Selectivity | High for Ca²⁺ over Mg²⁺ | --- | [2] |

Applications in Research

5,5'-Dibromo-BAPTA is an invaluable tool in neuroscience, muscle physiology, and the study of various Ca²⁺-dependent signaling cascades.[1]

-

Synaptic Transmission and Plasticity: It is used to dissect the role of presynaptic and postsynaptic calcium in neurotransmitter release and synaptic plasticity phenomena like long-term potentiation (LTP).[1][3]

-

Excitation-Contraction Coupling: In muscle cells, it can be used to investigate the precise Ca²⁺ concentrations required to trigger different stages of the contractile process.[1]

-

Store-Operated Calcium Entry (SOCE): By buffering the initial Ca²⁺ release from the endoplasmic reticulum (ER), it helps to isolate and study the subsequent activation of store-operated Ca²⁺ channels.[1]

-

Excitotoxicity: It is used to study the mechanisms of neuronal cell death by buffering the pathological rise in intracellular calcium.[3]

-

Ion Channels: The chelator is used to study the contribution of calcium-dependent ion channels to neuronal firing patterns.[3]

Experimental Protocols

Protocol 1: Loading Cells with 5,5'-Dibromo-BAPTA AM Ester

This protocol describes a general method for loading the cell-permeant AM ester form of 5,5'-Dibromo-BAPTA into cultured cells.[3]

Materials:

-

5,5'-Dibromo-BAPTA, AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)[6]

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)[6]

-

Probenecid (optional, to inhibit extrusion of the dye)[12]

Procedure:

-

Prepare Stock Solution: Prepare a 1-10 mM stock solution of 5,5'-Dibromo-BAPTA, AM in anhydrous DMSO.[6] Store in small aliquots at -20°C, protected from light and moisture.[4]

-

Prepare Loading Solution:

-

On the day of the experiment, dilute the stock solution into a physiological buffer to the desired final concentration (typically 1-50 µM). The optimal concentration is cell-type dependent and should be determined empirically.[6]

-

To aid dispersion, first mix the AM ester stock with an equal volume of Pluronic® F-127 stock solution before diluting into the final buffer volume. The final concentration of Pluronic® F-127 should be around 0.02%.[2][6]

-

-

Cell Loading:

-

Replace the cell culture medium with the prepared loading solution.

-

Incubate the cells for 15-60 minutes at 37°C.[6]

-

-

Washing: After incubation, gently remove the loading solution and wash the cells two to three times with a fresh, warm physiological buffer to remove extracellular chelator.[6][13]

-

De-esterification: Incubate the cells in fresh buffer for at least 30 minutes to allow for complete hydrolysis of the AM esters by intracellular esterases. This traps the active chelator inside the cells.[3][6][11] The cells are now ready for experimentation.

Protocol 2: Introducing 5,5'-Dibromo-BAPTA via Patch Pipette

This method is commonly used in electrophysiology to introduce a known concentration of the chelator directly into a single cell.[3]

Materials:

-

5,5'-Dibromo-BAPTA, tetrapotassium salt

-

Intracellular (pipette) solution, specific to the experiment

-

0.2 µm syringe filter[3]

Procedure:

-

Prepare Internal Solution: Dissolve the 5,5'-Dibromo-BAPTA tetrapotassium salt directly into the internal solution to the desired final concentration (e.g., 0.1-10 mM).[2][3]

-

Adjust and Filter: Ensure the pH and osmolarity of the final solution are re-adjusted. Filter the solution through a 0.2 µm syringe filter.[3]

-

Fill Pipette: Back-fill a patch pipette with the chelator-containing internal solution.[3]

-

Obtain Whole-Cell Configuration: Form a giga-ohm seal on a target cell and then rupture the membrane to achieve the whole-cell configuration.[3]

-

Equilibration: Allow 5-10 minutes for the 5,5'-Dibromo-BAPTA to diffuse from the pipette into the cell and equilibrate with the intracellular environment before beginning recordings.[3]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the use of 5,5'-Dibromo-BAPTA.

Caption: General experimental workflow for loading cells with 5,5'-Dibromo-BAPTA AM.

Caption: Role of 5,5'-Dibromo-BAPTA in buffering cytosolic Ca²⁺ and modulating signaling.[11]

Conclusion

5,5'-Dibromo-BAPTA is a powerful and versatile tool for investigating Ca²⁺ signaling in a wide range of biological systems.[1] Its intermediate affinity for Ca²⁺, combined with rapid binding kinetics and relative insensitivity to pH, makes it an ideal buffer for dissecting the complex and often subtle roles of intracellular Ca²⁺ transients.[1][7] For successful application, researchers should be mindful of potential off-target effects and the importance of appropriate controls and empirical optimization of loading conditions for their specific experimental model.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Biotium 5, 5'-Dibromo BAPTA, tetrapotassium salt, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 10. thomassci.com [thomassci.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

5,5'-Dibromo-BAPTA: An In-depth Technical Guide to its Mechanism of Action and Applications in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA (1,2-bis(2-amino-5-bromophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-affinity, selective calcium chelator that serves as a critical tool in the study of calcium (Ca²⁺) signaling.[1][2][3] As a derivative of BAPTA, it is extensively utilized to buffer intracellular calcium concentrations with high precision, allowing for the nuanced investigation of Ca²⁺-dependent cellular processes.[1] This technical guide provides a comprehensive overview of the mechanism of action, physicochemical properties, and experimental applications of 5,5'-Dibromo-BAPTA, complete with detailed protocols and visualizations to facilitate its effective use in a laboratory setting.

Core Mechanism of Action

The primary function of 5,5'-Dibromo-BAPTA is to act as a Ca²⁺ buffer by selectively binding to free calcium ions.[2] The BAPTA backbone forms a cage-like structure around the Ca²⁺ ion, a process driven by the coordination of the calcium ion with two ether oxygens, two amine nitrogens, and four carboxylate oxygens.[2] The electron-withdrawing bromine atoms at the 5 and 5' positions on the benzene (B151609) rings modify the electron density of the molecule, resulting in an intermediate affinity for Ca²⁺ compared to its parent compound, BAPTA.[2] This intermediate affinity is crucial for its utility in buffering, rather than completely eliminating, Ca²⁺ transients, thereby enabling the study of their physiological significance.[2]

One of the key advantages of 5,5'-Dibromo-BAPTA, and BAPTA derivatives in general, is its rapid binding kinetics.[4][5] It exhibits a fast on-rate for Ca²⁺, allowing it to effectively buffer rapid and localized calcium transients, a feature that distinguishes it from slower chelators like EGTA.[5] Furthermore, its affinity for Ca²⁺ is relatively insensitive to pH changes within the physiological range.[4][5]

5,5'-Dibromo-BAPTA is available in two primary forms: a water-soluble salt (e.g., tetrapotassium salt) and a cell-permeant acetoxymethyl (AM) ester.[1][6] The salt form is used for preparing extracellular Ca²⁺ buffers and can be introduced into cells via microinjection.[6] The AM ester form is lipophilic and can be loaded into cells by incubation.[6] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant chelator in the cytoplasm.[6]

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₂Br₂N₂O₁₀ (Free Acid) | [7] |

| C₂₂H₁₈Br₂K₄N₂O₁₀ (Tetrapotassium Salt) | [7] | |

| Molecular Weight | 634.23 g/mol (Free Acid) | [7] |

| 786.59 g/mol (Tetrapotassium Salt) | [7] | |

| Appearance | White to off-white solid | [7][8] |

| Solubility | Soluble in water (tetrapotassium salt) | [7][8] |

| Storage Temperature | 4°C (solid salt form) | [7][8] |

Calcium Binding Properties

| Parameter | Value | Conditions | Reference |

| Dissociation Constant (K_d) for Ca²⁺ | ~1.6 µM | In the absence of Mg²⁺, 10 mM MOPS, 100 mM KCl, pH 7.3 at 22°C | [1][9] |

| ~3.6 µM | In the absence of Mg²⁺ | [1][6][8] | |

| Association Rate (k_on) | ~10⁸ - 10⁹ M⁻¹s⁻¹ (estimated for BAPTA derivatives) | [5] | |

| Dissociation Rate (k_off) | Not specifically determined for 5,5'-Dibromo-BAPTA | ||

| Selectivity (Ca²⁺ vs. Mg²⁺) | High | [4] |

Mandatory Visualizations

Mechanism of 5,5'-Dibromo-BAPTA as a Ca²⁺ Buffer.

Experimental Workflow for Using 5,5'-Dibromo-BAPTA.

Store-Operated Calcium Entry (SOCE) Pathway.

Glutamate-Induced Excitotoxicity Pathway.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

A. 5,5'-Dibromo-BAPTA Tetrapotassium Salt (for extracellular buffers and microinjection)

-

Materials:

-

5,5'-Dibromo-BAPTA, tetrapotassium salt

-

High-purity, Ca²⁺-free water (e.g., double-distilled, deionized water)

-

-

Procedure:

B. 5,5'-Dibromo-BAPTA, AM ester (for cell loading)

-

Materials:

-

5,5'-Dibromo-BAPTA, AM ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

-

Procedure:

-

Allow the vial of 5,5'-Dibromo-BAPTA, AM ester and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[6]

-

Dissolve the 5,5'-Dibromo-BAPTA, AM ester in anhydrous DMSO to prepare a stock solution of 1-10 mM.[4][6]

-

Store the stock solution in small, tightly sealed aliquots at -20°C, protected from light and moisture.[4][6]

-

Protocol 2: Loading Cultured Cells with 5,5'-Dibromo-BAPTA, AM Ester

-

Materials:

-

Cultured cells on coverslips or in a multi-well plate

-

5,5'-Dibromo-BAPTA, AM ester stock solution (from Protocol 1B)

-

Pluronic® F-127 (20% solution in dry DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

-

Procedure:

-

Prepare Loading Solution:

-

Dilute the 5,5'-Dibromo-BAPTA, AM ester stock solution into the physiological buffer to the final desired working concentration (typically 1-10 µM).[4]

-

To aid in the dispersion of the hydrophobic AM ester, pre-mix the stock solution with an equal volume of Pluronic® F-127 solution before diluting into the final buffer.[4][6] The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[6]

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with the physiological buffer.[6]

-

Add the loading solution to the cells.

-

Incubate the cells for 30-60 minutes at 37°C or for a longer duration at room temperature.[4][6] The optimal time and concentration should be determined empirically for the specific cell type.

-

-

Washing:

-

After incubation, wash the cells twice with fresh, warm medium or buffer to remove extracellular chelator.

-

-

De-esterification:

-

Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases. This traps the active form of the chelator inside the cells.

-

-

The cells are now ready for experimentation.

-

Protocol 3: Preparation of Calcium Buffers

This protocol describes how to prepare a set of solutions with known free Ca²⁺ concentrations using the salt form of 5,5'-Dibromo-BAPTA, which is essential for calibrating fluorescent Ca²⁺ indicators.

-

Materials:

-

5,5'-Dibromo-BAPTA tetrapotassium salt stock solution (from Protocol 1A)

-

Ca²⁺-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)

-

Standardized CaCl₂ solution

-

-

Procedure:

-

Prepare a "Zero Calcium" Solution: In a volumetric flask, add the desired final concentration of 5,5'-Dibromo-BAPTA (e.g., 1 mM) to the Ca²⁺-free buffer.[6] This solution represents the baseline with minimal free Ca²⁺.

-

Prepare a "Saturating Calcium" Solution: In a separate volumetric flask, add the same final concentration of 5,5'-Dibromo-BAPTA (e.g., 1 mM) and a concentration of CaCl₂ that is in excess of the BAPTA concentration (e.g., 2 mM) to the Ca²⁺-free buffer.[6]

-

Prepare Intermediate Calcium Solutions: To prepare solutions with specific free Ca²⁺ concentrations, mix the "Zero Calcium" and "Saturating Calcium" solutions in precise ratios. The calculation of the required amount of CaCl₂ to achieve a specific free Ca²⁺ concentration is based on the dissociation constant (K_d) of the chelator. Specialized software, such as MAXC, can be used for more complex calculations.[6]

-

Applications in Research

5,5'-Dibromo-BAPTA is a versatile tool for investigating a wide range of Ca²⁺-dependent processes:

-

Synaptic Transmission and Plasticity: By buffering intracellular Ca²⁺ in pre- or postsynaptic terminals, researchers can dissect the Ca²⁺-dependence of neurotransmitter release, long-term potentiation (LTP), and long-term depression (LTD).[1][2]

-

Store-Operated Calcium Entry (SOCE): 5,5'-Dibromo-BAPTA can be used to buffer the initial Ca²⁺ release from the endoplasmic reticulum, allowing for the isolation and study of the subsequent activation of store-operated Ca²⁺ channels in the plasma membrane.[2]

-

Excitation-Contraction Coupling: In muscle cells, it can be used to investigate the precise Ca²⁺ concentrations required to trigger different stages of the contractile process.[2]

-

Glutamate-Induced Excitotoxicity: By buffering the pathological rise in intracellular Ca²⁺ associated with excitotoxicity, 5,5'-Dibromo-BAPTA can be used to investigate the mechanisms of neuronal cell death and to evaluate potential neuroprotective strategies.[1][7]

-

Calcium-Dependent Ion Channels: The chelator is used to study the contribution of calcium-dependent ion channels to neuronal firing patterns, such as afterhyperpolarizations (AHPs).[1]

Conclusion

5,5'-Dibromo-BAPTA is an invaluable tool for researchers studying the multifaceted roles of calcium in cellular physiology and pathophysiology. Its intermediate affinity for Ca²⁺, rapid binding kinetics, and relative insensitivity to pH make it a superior choice for buffering intracellular Ca²⁺ transients in a controlled manner.[2][4] The availability of both a salt form and a cell-permeant AM ester further enhances its experimental versatility. By understanding its mechanism of action and employing the detailed protocols provided in this guide, researchers can effectively utilize 5,5'-Dibromo-BAPTA to elucidate the complex and critical roles of calcium signaling in their specific systems of interest.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Measuring the Kinetics of Calcium Binding Proteins with Flash Photolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Temperature jump - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Ligand binding with stopped-flow rapid mixing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

5,5'-Dibromo-BAPTA: An In-depth Technical Guide to Intracellular Calcium Buffering

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,5'-Dibromo-BAPTA, a widely used calcium chelator, for precise control of intracellular calcium ([Ca²⁺]ᵢ) in experimental settings. Mastery of this tool is paramount for obtaining reproducible and accurate results in studies of calcium signaling.

Core Principles of 5,5'-Dibromo-BAPTA Calcium Buffering

5,5'-Dibromo-BAPTA is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The addition of two bromine atoms to the benzene (B151609) rings of the BAPTA molecule modifies its affinity for calcium ions, making it an invaluable tool for buffering intracellular calcium to specific concentrations.[1] Its primary function is to act as a Ca²⁺ buffer by selectively binding free Ca²⁺ ions.[2] This chelation process involves the coordination of the Ca²⁺ ion by eight donor atoms within the BAPTA molecule, forming a stable, cage-like structure around the calcium ion.[2]

A key advantage of 5,5'-Dibromo-BAPTA and other BAPTA derivatives is their high selectivity for Ca²⁺ over magnesium (Mg²⁺), which is crucial given the high intracellular concentration of Mg²⁺.[2][3] They also exhibit faster binding kinetics and are less sensitive to pH changes within the physiological range compared to older chelators like EGTA.[2][3][4]

Quantitative Data Summary

The following tables summarize the key physicochemical and calcium binding properties of 5,5'-Dibromo-BAPTA.

Table 1: Physicochemical Properties of 5,5'-Dibromo-BAPTA

| Property | Value | References |

| Molecular Formula (Free Acid) | C₂₂H₂₂Br₂N₂O₁₀ | [1][3][4][5][6] |

| Molecular Weight (Free Acid) | 634.23 g/mol | [1][3][4][5][6] |

| Molecular Formula (Tetrapotassium Salt) | C₂₂H₁₈Br₂K₄N₂O₁₀ | [1][4][5][7][8][9] |

| Molecular Weight (Tetrapotassium Salt) | 786.59 g/mol | [1][3][4][5][7][8][9] |

| Appearance | White to off-white solid | [1][5][7][8][9] |

| Solubility (Tetrapotassium Salt) | Soluble in water | [1][3][5][7][8][9] |

| Storage Temperature (Solid Salt) | 4°C | [1][5][8][9][10] |

| Storage Temperature (AM Ester, Solid) | -20°C | [10] |

Table 2: Calcium Binding Properties of 5,5'-Dibromo-BAPTA

| Property | Value | Conditions | References |

| Dissociation Constant (Kd) for Ca²⁺ | 1.6 - 3.6 µM | In the absence of Mg²⁺ | [3][4][5][6][7][8][9][11][12][13][14] |

| Binding Kinetics (On-rate) | Fast (~10⁸ - 10⁹ M⁻¹s⁻¹) | Estimated for BAPTA derivatives | [11][13] |

| Selectivity | High (Ca²⁺ vs. Mg²⁺) | [3][11] | |

| pH Sensitivity | Low in physiological range | [3][11] |

Experimental Protocols

Protocol 1: Loading Cells with 5,5'-Dibromo-BAPTA AM

The acetoxymethyl (AM) ester form of 5,5'-Dibromo-BAPTA is membrane-permeant and is widely used for loading the chelator into live cells.[1][7] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytosol.[15][16]

Materials:

-

5,5'-Dibromo-BAPTA, AM ester

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)[1][4][10][11][15]

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)[3][11][15]

-

Probenecid (B1678239) (optional, to prevent chelator extrusion)[16]

Procedure:

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of 5,5'-Dibromo-BAPTA AM in anhydrous DMSO.[11][15] Store in small, single-use aliquots at -20°C, protected from light and moisture to avoid degradation.[10][11][15]

-

Loading Solution Preparation:

-

Warm the required reagents to room temperature.[15]

-

For a typical final concentration of 1-10 µM, dilute the stock solution into the physiological buffer.[11]

-

To aid in dispersion, pre-mix the 5,5'-Dibromo-BAPTA AM stock solution with an equal volume of 20% Pluronic F-127 before adding it to the buffer.[4][11] The final concentration of Pluronic F-127 should be around 0.02-0.04%.[4]

-

If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[3][15]

-

-

Cell Loading:

-

Washing and De-esterification:

-

Remove the loading solution and wash the cells two to three times with fresh, pre-warmed physiological buffer to remove extracellular chelator.[3][4][6]

-

Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.[4][7][11][16] The cells are now ready for experimentation.

-

Protocol 2: Introduction via Patch Pipette

The membrane-impermeant salt form of 5,5'-Dibromo-BAPTA can be introduced directly into cells through a patch pipette during electrophysiological recordings.[3]

Materials:

-

5,5'-Dibromo-BAPTA, tetrapotassium salt

-

Internal patch pipette solution

Procedure:

-

Prepare Internal Solution: Dissolve the 5,5'-Dibromo-BAPTA tetrapotassium salt directly into the internal pipette solution to the desired final concentration (e.g., 1-10 mM).[7]

-

Adjust and Filter: Ensure the pH and osmolarity of the internal solution are readjusted after adding the chelator. Filter the final solution through a 0.2 µm syringe filter.[7]

-

Fill Pipette: Back-fill the patch pipette with the 5,5'-Dibromo-BAPTA-containing internal solution.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Calcium Buffering Studies

The following diagram illustrates a typical workflow for investigating the effect of a substance on intracellular calcium levels, utilizing 5,5'-Dibromo-BAPTA as a calcium buffer.

Caption: A generalized workflow for studying intracellular calcium signaling using 5,5'-Dibromo-BAPTA.

Modulation of Glutamate-Induced Excitotoxicity

Overstimulation of glutamate (B1630785) receptors, particularly NMDA receptors, can lead to excessive calcium influx and subsequent neurotoxic cascades. 5,5'-Dibromo-BAPTA can be used to buffer this pathological rise in intracellular calcium, helping to dissect the calcium-dependent steps in this pathway.[1]

Caption: The role of 5,5'-Dibromo-BAPTA in mitigating glutamate-induced excitotoxicity.

Interception of IP₃-Mediated Calcium Release

Many G-protein coupled receptors (GPCRs) activate phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃). IP₃ then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺. 5,5'-Dibromo-BAPTA can be employed to buffer this cytosolic Ca²⁺ increase, allowing for the investigation of downstream, calcium-dependent events.[12]

Caption: Buffering of IP₃-mediated Ca²⁺ release from the ER by 5,5'-Dibromo-BAPTA.

Potential Off-Target Effects and Considerations

While 5,5'-Dibromo-BAPTA is a powerful tool, it is essential to be aware of potential artifacts. BAPTA and its derivatives have been reported to have effects independent of their calcium-chelating properties, such as potential impacts on the cytoskeleton.[3][10][17] Additionally, the hydrolysis of the AM ester releases formaldehyde, which can be cytotoxic at high concentrations.[10] Therefore, it is crucial to use the lowest effective concentration and include appropriate controls in all experiments.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. biotium.com [biotium.com]

- 9. thomassci.com [thomassci.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

5,5'-Dibromo-BAPTA: A Technical Guide to its Dissociation Constant and Applications in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA is a calcium (Ca²⁺) chelator widely utilized in biological research to buffer intracellular calcium concentrations. As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it possesses a moderate affinity for Ca²⁺, making it an invaluable tool for investigating the nuanced roles of calcium signaling in a myriad of cellular processes.[1][2][3] Its high selectivity for Ca²⁺ over other divalent cations, such as magnesium (Mg²⁺), and its rapid binding and release kinetics, render it particularly suitable for studying dynamic calcium-dependent events like neurotransmission, muscle contraction, and intracellular signaling cascades.[1][4] This technical guide provides an in-depth overview of the dissociation constant of 5,5'-Dibromo-BAPTA, detailed experimental protocols for its determination, and its application in dissecting key cellular signaling pathways.

Dissociation Constants of 5,5'-Dibromo-BAPTA

The dissociation constant (Kd) is a critical parameter that defines the affinity of a chelator for an ion. A lower Kd value signifies a higher affinity. The Kd of 5,5'-Dibromo-BAPTA for Ca²⁺ is influenced by experimental conditions such as pH, temperature, and ionic strength.[3] It is crucial to consider these factors when designing experiments. For precise quantitative studies, it is recommended to determine the Kd under the specific experimental conditions being used.[3]

| Ion | Dissociation Constant (Kd) | Experimental Conditions |

| Ca²⁺ | ~1.6 µM | 10 mM MOPS, 100 mM KCl, pH 7.3 at 22°C[3] |

| ~3.6 µM | In the absence of Mg²⁺[1][5][6] | |

| Mg²⁺ | High Selectivity for Ca²⁺ over Mg²⁺ | BAPTA derivatives are known for their high selectivity for Ca²⁺ over Mg²⁺ (>10⁵ fold).[1][4] |

| Mn²⁺ | Data Not Available | |

| Zn²⁺ | Data Not Available | BAPTA itself has a high affinity for Zn²⁺ (Kd ≈ 7.9 nM).[7] Caution is advised when interpreting results in systems with significant Zn²⁺ concentrations. |

| Fe²⁺ | Data Not Available |

Experimental Protocols for Dissociation Constant Determination

The dissociation constant of 5,5'-Dibromo-BAPTA can be determined using several methods, with spectrophotometric and fluorometric titrations being the most common.

Spectrophotometric Titration

This method relies on the change in the ultraviolet (UV) absorbance spectrum of 5,5'-Dibromo-BAPTA upon binding to Ca²⁺.[1]

Materials:

-

5,5'-Dibromo-BAPTA solution (e.g., 25-30 µM in a calcium-free buffer)[8]

-

Calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)

-

Standardized CaCl₂ solution

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a solution of 5,5'-Dibromo-BAPTA in the calcium-free buffer.

-

Record the initial absorbance spectrum of the chelator solution. The absorbance is typically measured at a specific wavelength where the change upon Ca²⁺ binding is maximal (e.g., 263 nm for 5,5'-Dibromo-BAPTA).[8]

-

Incrementally add small, precise aliquots of the standardized CaCl₂ solution to the cuvette.

-

After each addition, allow the solution to equilibrate and record the full absorbance spectrum.

-

Continue the titration until the absorbance spectrum no longer changes, indicating saturation of the chelator with Ca²⁺.

-

The collected data of absorbance versus Ca²⁺ concentration is then fitted to a binding isotherm equation to calculate the Kd.

Fluorometric Titration

This method involves a competitive binding assay using a fluorescent Ca²⁺ indicator with a known Kd.

Materials:

-

5,5'-Dibromo-BAPTA solution of known concentration

-

Fluorescent Ca²⁺ indicator with a known Kd (e.g., Fura-2)

-

Calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)

-

Standardized CaCl₂ solution

-

Spectrofluorometer

Procedure:

-

Prepare a solution containing the fluorescent Ca²⁺ indicator and 5,5'-Dibromo-BAPTA in the calcium-free buffer.

-

Measure the initial fluorescence of the solution.

-

Perform a titration by adding small, precise aliquots of the CaCl₂ solution.

-

Measure the fluorescence after each addition, allowing for equilibration.

-

The binding of Ca²⁺ to both the indicator and 5,5'-Dibromo-BAPTA will cause changes in the fluorescence signal.

-

The data is then fitted to a competitive binding equation, taking into account the known Kd of the fluorescent indicator, to determine the Kd of 5,5'-Dibromo-BAPTA.

Applications in Cellular Signaling

5,5'-Dibromo-BAPTA is a versatile tool for dissecting the role of Ca²⁺ in various signaling pathways by buffering intracellular Ca²⁺ transients.

Inositol 1,4,5-Trisphosphate (IP₃) Signaling Pathway

The IP₃ pathway is a crucial signaling cascade that mediates the release of Ca²⁺ from intracellular stores.[3] Activation of G-protein coupled receptors or receptor tyrosine kinases leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃. IP₃ then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. By loading cells with 5,5'-Dibromo-BAPTA, researchers can buffer this rise in intracellular Ca²⁺, allowing for the investigation of the downstream consequences of this signal.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. biotium.com [biotium.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Basic Instructions for Calculating Calcium-Binding Constants using the Competitive Chelator Method [structbio.vanderbilt.edu]

5,5'-Dibromo-BAPTA: An In-depth Technical Guide for Calcium Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA is a pivotal tool in the field of calcium signaling research. As a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it is an essential molecule for scientists seeking to control and buffer intracellular calcium concentrations ([Ca²⁺]ᵢ). The addition of two bromine atoms to the BAPTA structure gives 5,5'-Dibromo-BAPTA an intermediate affinity for calcium ions, making it particularly valuable for investigating cellular processes where modest, yet rapid, changes in [Ca²⁺]ᵢ are critical.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications in dissecting complex calcium-dependent signaling pathways.

Like other chelators in the BAPTA family, 5,5'-Dibromo-BAPTA offers significant advantages over older calcium chelators like EGTA. These benefits include a higher selectivity for Ca²⁺ over magnesium (Mg²⁺), faster binding kinetics, and reduced sensitivity to pH changes within the physiological range.[1] It is available in a membrane-impermeant salt form (e.g., tetrapotassium salt) for direct introduction into cells or for preparing calcium buffers, and a membrane-permeant acetoxymethyl (AM) ester form that allows for loading into live cells.[2]

Core Chemical and Physical Properties

The efficacy of 5,5'-Dibromo-BAPTA as a calcium chelator is defined by its physicochemical properties. Understanding these characteristics is crucial for the design and interpretation of experiments. The properties of the free acid form and the commonly used tetrapotassium salt are summarized below.

| Property | Value (Free Acid) | Value (Tetrapotassium Salt) |

| Molecular Formula | C₂₂H₂₂Br₂N₂O₁₀ | C₂₂H₁₈Br₂K₄N₂O₁₀ |

| Molecular Weight | 634.23 g/mol [3] | 786.59 g/mol [4] |

| CAS Number | 111248-72-7[3] | 73630-11-2[5][6] |

| Appearance | White to off-white solid[4] | White to off-white solid[4] |

| Solubility | - | Soluble in water[4] |

| Storage Temperature | - | 4°C[4] |

| Dissociation Constant (Kd) for Ca²⁺ (no Mg²⁺) | ~1.6 - 3.6 µM[4][7] | ~1.6 - 3.6 µM[4][7] |

Spectral Properties

While 5,5'-Dibromo-BAPTA is primarily utilized as a non-fluorescent calcium buffer, its absorbance properties are relevant for determining its concentration. The parent compound, BAPTA, is weakly fluorescent. Upon binding to Ca²⁺, 5,5'-Dibromo-BAPTA undergoes a conformational change that alters its UV-visible absorbance spectrum.[1]

| Parameter | Value | Wavelength | Conditions |

| Molar Absorptivity (ε) of Ca²⁺-bound form | 1.6 x 10⁴ L mol⁻¹ cm⁻¹ | 239.5 nm | For determining chelator concentration[8] |

| Wavelength for Ca²⁺ Titration | 263 nm | 263 nm | Wavelength at which absorbance changes upon Ca²⁺ binding are monitored[8] |

| Quantum Yield (QY) of BAPTA | 0.03 | N/A | -[8] |

| Emission Maximum of BAPTA | 363 nm | N/A | -[8] |

Experimental Protocols

Protocol 1: Loading Cells with 5,5'-Dibromo-BAPTA AM

The acetoxymethyl (AM) ester form of 5,5'-Dibromo-BAPTA is membrane-permeant and is widely used to load the chelator into living cells.[9]

Materials:

-

5,5'-Dibromo-BAPTA, AM ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (10% w/v stock solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, 100 mM stock in 1 M NaOH)

Procedure:

-

Stock Solution Preparation: Prepare a 2-5 mM stock solution of 5,5'-Dibromo-BAPTA, AM in anhydrous DMSO. Store in small aliquots, protected from light and moisture, at -20°C.[7]

-

Loading Buffer Preparation:

-

For a final loading concentration of 10 µM, first mix the 5,5'-Dibromo-BAPTA, AM stock solution with an equal volume of 10% Pluronic® F-127 stock solution.[7]

-

Vortex this mixture and then dilute it into the final volume of pre-warmed (37°C) HBSS. The final concentration of Pluronic® F-127 should be approximately 0.02%.[7]

-

(Optional) To reduce leakage of the de-esterified chelator from the cells, add Probenecid to the loading buffer at a final concentration of 1-2.5 mM.[7]

-

-

Cell Loading:

-

Remove the cell culture medium and replace it with the prepared loading buffer.

-

Incubate the cells at 37°C for 30-60 minutes. The optimal time and concentration should be determined empirically for each cell type.[7]

-

-

Washing and De-esterification:

-

After incubation, wash the cells two to three times with fresh, warm HBSS to remove extracellular 5,5'-Dibromo-BAPTA, AM.[7]

-

Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active chelator inside the cells.[10]

-

Workflow for loading cells with 5,5'-Dibromo-BAPTA AM.

Protocol 2: Combined Use with the Fluorescent Calcium Indicator Fura-2

5,5'-Dibromo-BAPTA can be co-loaded with fluorescent calcium indicators like Fura-2 to buffer intracellular calcium while simultaneously measuring its concentration.

Materials:

-

Cells loaded with 5,5'-Dibromo-BAPTA, AM (from Protocol 1)

-

Fura-2, AM

-

Fluorescence microscope with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)[3]

Procedure:

-

Co-loading: Prepare a loading buffer containing both 5,5'-Dibromo-BAPTA, AM (e.g., 10-100 µM) and Fura-2, AM (e.g., 1-5 µM).[11] Follow the cell loading, washing, and de-esterification steps as described in Protocol 1.

-

Imaging:

-

Mount the coverslip with the co-loaded cells onto the fluorescence microscope.

-

Acquire fluorescence images by alternating excitation between 340 nm and 380 nm, and collecting the emission at approximately 510 nm.[3]

-

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular free calcium concentration.[3]

-

Calibration: For quantitative measurements, perform an in situ calibration at the end of the experiment using a calcium ionophore (e.g., ionomycin) and solutions with known high and low calcium concentrations to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.[11]

Applications in Calcium Signaling Research

5,5'-Dibromo-BAPTA is a versatile tool for investigating a wide range of calcium-dependent cellular processes.

Store-Operated Calcium Entry (SOCE)

SOCE is a critical mechanism for replenishing intracellular calcium stores. By buffering the initial calcium release from the endoplasmic reticulum (ER), 5,5'-Dibromo-BAPTA helps to isolate and study the subsequent activation of store-operated calcium channels in the plasma membrane.[12]

Modulation of Store-Operated Calcium Entry by 5,5'-Dibromo-BAPTA.

Synaptic Transmission and Plasticity

The release of neurotransmitters is a calcium-dependent process. Loading 5,5'-Dibromo-BAPTA into presynaptic terminals allows researchers to study how different levels of calcium buffering affect neurotransmitter release and synaptic plasticity phenomena like long-term potentiation (LTP).[4][12]

Role of 5,5'-Dibromo-BAPTA in studying synaptic transmission.

Excitation-Contraction Coupling

In muscle cells, the coupling of electrical excitation to mechanical contraction is mediated by a rapid and substantial increase in intracellular Ca²⁺. 5,5'-Dibromo-BAPTA can be used to investigate the precise Ca²⁺ concentrations required to trigger different stages of the contractile process.[12]

Glutamate-Induced Excitotoxicity

Overstimulation of glutamate (B1630785) receptors can lead to excessive calcium influx and subsequent neuronal death. By buffering intracellular calcium, 5,5'-Dibromo-BAPTA is a valuable tool for dissecting the calcium-dependent steps in this neurotoxic cascade.[9]

Conclusion

5,5'-Dibromo-BAPTA is a powerful and versatile tool for the investigation of calcium signaling in a wide array of biological systems. Its intermediate affinity for Ca²⁺, combined with its rapid binding kinetics and relative insensitivity to pH, makes it an ideal buffer for dissecting the complex and often subtle roles of intracellular Ca²⁺ transients. The experimental protocols and applications detailed in this guide are intended to facilitate its effective use in research, ultimately contributing to a deeper understanding of the multifaceted roles of calcium in cellular physiology and pathophysiology.

References

- 1. hellobio.com [hellobio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. biotium.com [biotium.com]

- 6. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

5,5'-Dibromo-BAPTA: An In-depth Technical Guide for the Study of Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,5'-Dibromo-BAPTA, a pivotal tool for the precise control of intracellular calcium concentrations. Herein, we delve into its core properties, experimental applications, and the critical considerations for its use in elucidating the complex roles of calcium in cellular signaling.

Introduction

5,5'-Dibromo-BAPTA is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). It is an invaluable tool in biological research for buffering intracellular calcium ions ([Ca²⁺]ᵢ) to specific concentrations.[1] Its moderate affinity for Ca²⁺ makes it particularly well-suited for investigating cellular processes where subtle and rapid changes in calcium levels are critical.[2] Like other BAPTA derivatives, it boasts high selectivity for calcium over magnesium, relative insensitivity to pH changes around physiological values, and rapid binding and release kinetics, offering distinct advantages over slower buffers like EGTA.[3][4]

This chelator is available in two primary forms: a membrane-impermeant salt (e.g., tetrapotassium salt) for direct introduction into cells via microinjection or patch pipette, and a membrane-permeant acetoxymethyl (AM) ester form that can be loaded into cells by incubation.[3] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of 5,5'-Dibromo-BAPTA in the cytoplasm.[3]

Data Presentation: Physicochemical and Binding Properties

The utility of 5,5'-Dibromo-BAPTA as a calcium buffer is defined by its physicochemical properties and its binding affinity for calcium, which is quantified by the dissociation constant (Kd).

| Property | Value |

| Molecular Formula | C₂₂H₂₂Br₂N₂O₁₀ (Free Acid) C₂₂H₁₈Br₂K₄N₂O₁₀ (Tetrapotassium Salt) |

| Molecular Weight | 634.23 g/mol (Free Acid) 786.59 g/mol (Tetrapotassium Salt)[4] |

| Appearance | White to off-white solid[4] |

| Solubility | The tetrapotassium salt is soluble in water. The AM ester is soluble in DMSO.[3] |

| Ca²⁺ Dissociation Constant (Kd) | ~1.6 - 3.6 µM (in the absence of Mg²⁺)[3] |

Factors Influencing the Dissociation Constant (Kd)

The apparent affinity of 5,5'-Dibromo-BAPTA for Ca²⁺ is not fixed and can be influenced by experimental conditions. Researchers should consider the following factors:

| Condition | Effect on Apparent Ca²⁺ Affinity (K'Ca) |

| Temperature | Increasing temperature from 1°C to 36°C leads to an increase in the apparent Ca²⁺ affinity.[3] |

| Ionic Strength | Increasing ionic strength from 0.104 M to 0.304 M results in a reduction of the apparent Ca²⁺ affinity.[3] |

| pH | BAPTA derivatives are relatively insensitive to pH changes within the physiological range.[3] |

Signaling Pathways and Mechanisms of Action

5,5'-Dibromo-BAPTA acts as an exogenous calcium buffer, intercepting free Ca²⁺ ions to modulate the amplitude and kinetics of intracellular calcium transients. This allows researchers to dissect the calcium dependency of various signaling cascades.

Experimental Protocols

Protocol 1: Loading Cells with 5,5'-Dibromo-BAPTA, AM Ester

This protocol describes the loading of the membrane-permeant AM ester form of 5,5'-Dibromo-BAPTA into cultured cells.

Materials:

-

5,5'-Dibromo-BAPTA, AM (Acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% w/v in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional)

Procedure:

-

Stock Solution Preparation: Prepare a 2-5 mM stock solution of 5,5'-Dibromo-BAPTA, AM in anhydrous DMSO. Store in small aliquots, desiccated at -20°C.[3]

-

Loading Buffer Preparation:

-

For a final loading concentration of 10 µM, dilute the stock solution into HBSS.

-

To aid in the dispersion of the AM ester, first mix the 5,5'-Dibromo-BAPTA, AM stock with an equal volume of 20% Pluronic® F-127.[5]

-

Vortex this mixture and then dilute it into the final volume of HBSS. The final concentration of Pluronic® F-127 should be approximately 0.02%.[3]

-

(Optional) To inhibit the active transport of the de-esterified chelator out of the cell, Probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Replace the cell culture medium with the prepared loading buffer.

-

Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and concentration should be determined empirically for each cell type.[3]

-

-

Washing: After incubation, wash the cells two to three times with fresh, warm HBSS to remove extracellular 5,5'-Dibromo-BAPTA, AM.[3]

-

De-esterification: Incubate the cells in fresh buffer for at least 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[5] The cells are now loaded with the active calcium buffer.

Protocol 2: Introduction of 5,5'-Dibromo-BAPTA Salt via Patch Pipette

This method is commonly used in electrophysiological studies to introduce a known concentration of the chelator directly into a single cell.

Materials:

-

5,5'-Dibromo-BAPTA, tetrapotassium salt

-

Intracellular (pipette) solution appropriate for the cell type and recording configuration

-

Patch-clamp setup

Procedure:

-

Prepare Intracellular Solution: Dissolve the 5,5'-Dibromo-BAPTA, tetrapotassium salt directly into the intracellular solution to the desired final concentration (typically 0.1-10 mM).[3]

-

Adjust and Filter: Ensure the pH and osmolarity of the final solution are adjusted to be compatible with the intracellular environment. Filter the solution to remove any particulates.

-

Electrophysiological Recording: Use the 5,5'-Dibromo-BAPTA-containing intracellular solution to fill the patch pipette. Upon establishing a whole-cell recording configuration, the contents of the pipette will dialyze into the cell.

Protocol 3: In Vitro Determination of the Calcium Dissociation Constant (Kd)

This protocol outlines a method for the experimental determination of the Kd of 5,5'-Dibromo-BAPTA using UV-Vis spectrophotometry.

Materials:

-

5,5'-Dibromo-BAPTA

-

Calcium-free buffer (e.g., Chelex-treated)

-

Standardized CaCl₂ solution

-

EDTA solution

-

Quartz cuvette

-

UV-Vis spectrophotometer

Procedure:

-

Prepare Chelator Solution: Prepare a ~28 µM solution of 5,5'-Dibromo-BAPTA in the calcium-free buffer.

-

Determine Chelator Concentration: Measure the absorbance of the solution at 239.5 nm to accurately determine the concentration using its extinction coefficient.

-

Calcium Titration:

-

Switch the spectrophotometer wavelength to 263 nm.

-

Measure the initial absorbance of the chelator solution.

-

Add small, precise aliquots of the standardized CaCl₂ solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate before measuring the absorbance.

-

Continue the titration until the absorbance no longer changes, indicating saturation of the chelator.

-

-

Data Analysis: The collected absorbance data can be fitted to a binding isotherm to calculate the Kd.

Critical Considerations: Off-Target Effects and Experimental Controls

While a powerful tool, it is crucial to be aware of the potential for off-target effects of BAPTA and its derivatives that are independent of their calcium-chelating properties. These may include:

-

Inhibition of Phospholipase C (PLC): BAPTA has been shown to inhibit PLC activity.[6]

-

Direct Effects on Ion Channels: BAPTA can directly affect the activity of certain ion channels, such as ANO6.

-

Effects on the Cytoskeleton: At high concentrations, BAPTA has been reported to have effects on the cytoskeleton.[3]

To ensure that the observed experimental effects are indeed due to calcium chelation, rigorous controls are essential.

"Calcium Add-back" Rescue Experiment: This is a critical control to demonstrate that the observed effect of 5,5'-Dibromo-BAPTA is specifically due to calcium chelation. After observing an effect with the chelator, the experiment is repeated, but with the addition of excess calcium to the extracellular medium. If the effect is reversed, it strongly suggests that the initial observation was due to the buffering of intracellular calcium.

Applications in Research

5,5'-Dibromo-BAPTA is a versatile tool with broad applications in various fields of biological research.

-

Neuroscience: It is extensively used to study the role of calcium in synaptic transmission and plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[1] It is also employed to investigate the mechanisms of neuronal excitotoxicity, where excessive calcium influx is a key event.[1]

-

Muscle Physiology: In studies of excitation-contraction coupling, 5,5'-Dibromo-BAPTA can be used to clamp intracellular calcium at specific levels to investigate the precise calcium concentrations required to trigger different stages of muscle contraction.[2]

-

Drug Development: In the pharmaceutical industry, it can be used to screen for compounds that modulate calcium signaling pathways and to elucidate the mechanism of action of drugs that impact calcium homeostasis.

By providing precise control over intracellular calcium concentrations, 5,5'-Dibromo-BAPTA remains an indispensable tool for researchers seeking to unravel the intricate and multifaceted roles of calcium in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the difference between negative control and baseline for flow cytometry calcium assays? | AAT Bioquest [aatbio.com]

- 5. Basic Instructions for Calculating Calcium-Binding Constants using the Competitive Chelator Method [structbio.vanderbilt.edu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to BAPTA Chelators for Researchers and Drug Development Professionals

Introduction

1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid, commonly known as BAPTA, is a high-affinity, selective calcium chelator that serves as a pivotal tool in the study of calcium signaling.[1] Its unique properties make it an indispensable reagent for researchers investigating the multifaceted roles of calcium in cellular processes. This guide provides a comprehensive overview of BAPTA, its mechanism of action, key quantitative data, and detailed experimental protocols to facilitate its effective use in a laboratory setting.

BAPTA and its derivatives are widely used to buffer intracellular calcium concentrations, allowing for the precise investigation of calcium-dependent signaling pathways.[2][3] By clamping intracellular Ca²⁺ at resting levels, researchers can elucidate the roles of calcium in processes such as neurotransmission, muscle contraction, apoptosis, and gene expression.[4] This is often achieved using the cell-permeant acetoxymethyl (AM) ester form, BAPTA-AM, which readily crosses the plasma membrane.[4][5]

Core Mechanism of Calcium Chelation

The efficacy of BAPTA as a calcium chelator stems from its distinct chemical structure, which forms a stable coordination complex with Ca²⁺ ions. The BAPTA molecule possesses a cage-like structure comprised of four carboxylate groups and two nitrogen atoms.[1] These six binding sites, in conjunction with two ether oxygens, cooperatively bind a single Ca²⁺ ion in a 1:1 stoichiometric ratio, effectively sequestering it from the solution.[1][6]

A key advantage of BAPTA is its remarkable selectivity for Ca²⁺ over other divalent cations, most notably magnesium (Mg²⁺).[1][2] This selectivity is approximately 100,000-fold, which allows for the study of calcium-specific pathways without significantly disrupting Mg²⁺ homeostasis.[1] Furthermore, BAPTA's affinity for calcium is significantly less sensitive to pH changes around physiological levels compared to other common chelators like EGTA.[7][8][9]

Quantitative Data and Comparative Analysis

The selection of a calcium chelator is critically dependent on its kinetic properties and binding affinity. The following tables summarize key quantitative parameters for BAPTA and its derivatives, and provide a comparison with the widely used chelator, EGTA.

Table 1: Physicochemical and Binding Properties of BAPTA and its Analogs

| Compound | Molecular Formula (Acid form) | Molecular Weight ( g/mol ) (Acid form) | Calcium Dissociation Constant (Kd) |

| BAPTA | C₂₂H₂₄N₂O₁₀ | 476.4 | ~110 - 220 nM[7] |

| 5,5'-Dibromo-BAPTA | C₂₂H₂₂Br₂N₂O₁₀ | 634.23 | ~1.6 - 3.6 µM (in the absence of Mg²⁺)[10] |

| 5-nitro BAPTA | - | - | ~0.4 µM to ~20 mM (range for various BAPTA-type buffers)[11][12] |

| 5,5'-dinitro BAPTA | - | - | ~0.4 µM to ~20 mM (range for various BAPTA-type buffers)[11][12] |

| 5-methyl-5'-nitro BAPTA | - | - | ~0.4 µM to ~20 mM (range for various BAPTA-type buffers)[11][12] |

| 5-methyl-5'-formyl BAPTA | - | - | ~0.4 µM to ~20 mM (range for various BAPTA-type buffers)[11][12] |

Note: The intracellular apparent Kd for BAPTA can be higher than in standard salt solutions, with one study reporting a value of around 800 nM in red blood cells.[13]

Table 2: Kinetic Parameters of BAPTA vs. EGTA

| Parameter | BAPTA | EGTA | Significance |

| On-Rate (k_on) | ~4.0 - 5.5 x 10⁸ M⁻¹s⁻¹[7] | ~1.05 - 3 x 10⁶ M⁻¹s⁻¹[7][14] | BAPTA's on-rate is approximately 100-400 times faster, enabling more effective buffering of rapid, localized calcium transients.[7][9] |

| Off-Rate (k_off) | ~257 s⁻¹[15] | Slower than BAPTA[7] | BAPTA's faster off-rate contributes to its rapid buffering kinetics.[7] |

| Dissociation Constant (Kd) | ~110 - 220 nM[7] | ~60.5 - 70 nM[7] | Both have high affinity, with EGTA showing slightly tighter binding at equilibrium.[7] |

| pH Sensitivity | Less sensitive around neutral pH[7] | More sensitive to pH changes[7] | BAPTA's affinity is more stable across physiological pH fluctuations.[7][16] |

| Selectivity for Ca²⁺ over Mg²⁺ | ~10⁵-fold greater affinity for Ca²⁺[2][7] | High, but lower than BAPTA[7] | BAPTA is preferred when high magnesium concentrations could interfere.[7] |

Experimental Protocols

Protocol 1: Loading Adherent Cells with BAPTA-AM

This protocol outlines the standard procedure for loading adherent cells with the membrane-permeant form of BAPTA, BAPTA-AM.

Materials:

-

BAPTA-AM

-

High-quality anhydrous Dimethyl sulfoxide (B87167) (DMSO)[4]

-

Pluronic® F-127 (optional, aids in solubilization)[17]

-

Probenecid (optional, inhibits anion transporters)[17]

-

Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable physiological buffer[18]

-

Cultured adherent cells

Procedure:

-

Prepare Cells: Plate cells on a suitable culture vessel (e.g., coverslips, 96-well plate) and grow overnight to the desired confluency.[4]

-

Prepare BAPTA-AM Stock Solution: Prepare a 2 to 5 mM stock solution of BAPTA-AM in anhydrous DMSO.[4][19] Store at -20°C, protected from light and moisture.[4]

-

Prepare Working Solution: Immediately before use, dilute the BAPTA-AM stock solution in warm HHBS to the final desired working concentration (typically 1-50 µM).[20][21] If using, add Pluronic® F-127 (final concentration 0.02-0.04%) and Probenecid (final concentration 1-2.5 mM).[20][22]

-

Load Cells: Remove the growth medium and replace it with the BAPTA-AM working solution.[4]

-

Incubate: Incubate the cells at 37°C for 30-60 minutes.[4][18] Optimal time should be determined empirically for each cell type.[18]

-

Wash Cells: Remove the loading solution and wash the cells 1-2 times with warm HHBS to remove extracellular BAPTA-AM.[4][18]

-

De-esterification: Incubate the cells for an additional 20-30 minutes in fresh buffer to allow for complete de-esterification of the AM esters by intracellular esterases.[18][19]

-

Perform Assay: The cells are now ready for the experiment to measure the effects of calcium chelation.[4]

Protocol 2: Measuring Intracellular Calcium using a Fluorescent Indicator in Combination with BAPTA-AM

This protocol describes how to use BAPTA-AM to confirm the calcium-dependent nature of a response measured by a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM).

Materials:

-

Cells loaded with a fluorescent calcium indicator

-

BAPTA-AM

-

Physiological buffer (e.g., HHBS)

-

Agonist or stimulus to induce a calcium response

-

Fluorescence microscope or plate reader

Procedure:

-

Load with Calcium Indicator: Load cells with the chosen fluorescent calcium indicator according to the manufacturer's protocol.

-

Pre-treatment with BAPTA-AM: After loading with the calcium indicator and allowing for de-esterification, pre-incubate a subset of the cells with BAPTA-AM following the loading protocol described in Protocol 1.[18]

-

Establish Baseline: Place the cells on the fluorescence imaging setup and record a baseline fluorescence measurement.

-

Stimulation and Measurement: Add the agonist or stimulus to both the control (indicator only) and BAPTA-AM treated cells while continuously monitoring the fluorescence.[18]

-

Data Analysis: Quantify the change in fluorescence intensity or ratio in both control and BAPTA-AM treated cells.[18] A significantly reduced or abolished fluorescence response in the BAPTA-AM treated cells confirms the calcium-dependency of the signal.

Visualizations of Key Concepts and Workflows

To further clarify the mechanisms and experimental procedures involving BAPTA, the following diagrams have been generated using the DOT language.

Caption: Mechanism of BAPTA-AM cell loading and intracellular calcium chelation.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. apexbt.com [apexbt.com]

- 6. BAPTA - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. On the dissociation constants of BAPTA-type calcium buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. On the dissociation constants of BAPTA-type calcium buffers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. Apparent Ca2+ dissociation constant of Ca2+ chelators incorporated non-disruptively into intact human red cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. docs.aatbio.com [docs.aatbio.com]

A Technical Deep Dive: Unraveling the Calcium Binding Kinetics of 5,5'-Dibromo-BAPTA and EGTA

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are ubiquitous second messengers, orchestrating a vast array of physiological processes. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is paramount for normal cellular function. To dissect the role of Ca²⁺ in these processes, researchers rely on a toolkit of chelators—molecules that reversibly bind to ions. Among the most prominent are 5,5'-Dibromo-BAPTA, a member of the BAPTA family, and the classical chelator EGTA. Their utility, however, is not interchangeable. A profound understanding of their distinct calcium binding kinetics is crucial for the design of rigorous experiments and the accurate interpretation of their results. This technical guide provides an in-depth comparison of the Ca²⁺ binding kinetics of 5,5'-Dibromo-BAPTA and EGTA, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Kinetic Parameters: A Quantitative Comparison

The interaction between a chelator and a calcium ion is defined by three key kinetic parameters: the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d). The K_d, which is the ratio of k_off to k_on, reflects the affinity of the chelator for Ca²⁺ at equilibrium. However, for studying the rapid dynamics of intracellular Ca²⁺ signaling, the on and off rates are arguably more critical.

| Parameter | 5,5'-Dibromo-BAPTA | EGTA | Significance |

| Dissociation Constant (K_d) | 1.6 - 3.6 µM[1][2][3][4] | ~60.5 - 70 nM[5][6] | EGTA exhibits a significantly higher affinity for Ca²⁺ at equilibrium, meaning it binds calcium more tightly under steady-state conditions. 5,5'-Dibromo-BAPTA's intermediate affinity makes it suitable for buffering moderate Ca²⁺ changes without completely abolishing them.[1][7] |

| Association Rate (k_on) | Fast (~10⁸ - 10⁹ M⁻¹s⁻¹)[1][8] | Slower (~1.05 - 3 x 10⁶ M⁻¹s⁻¹)[5][9] | 5,5'-Dibromo-BAPTA binds Ca²⁺ approximately 100-400 times faster than EGTA.[5] This rapid "on-rate" allows it to effectively buffer rapid and localized Ca²⁺ transients.[5] |

| Dissociation Rate (k_off) | Fast | Slower than BAPTA derivatives[5] | The faster "off-rate" of BAPTA derivatives contributes to their rapid buffering kinetics, allowing for a quicker return to baseline Ca²⁺ levels after a transient.[5] |

| pH Sensitivity | Low[7][10] | High[5] | The Ca²⁺ binding affinity of 5,5'-Dibromo-BAPTA is relatively stable across physiological pH fluctuations, a significant advantage over EGTA.[5][7] |

| Selectivity (Ca²⁺ vs. Mg²⁺) | High (>10⁵)[1] | High[11] | Both chelators are highly selective for Ca²⁺ over Mg²⁺, which is crucial for their use in biological systems where Mg²⁺ is present at much higher concentrations.[7][11] |

Deciphering the Kinetics: Experimental Methodologies

The determination of the rapid binding kinetics of calcium chelators necessitates specialized experimental techniques capable of resolving reactions on the millisecond timescale. Two prominent methods employed for this purpose are stopped-flow spectrophotometry and the temperature-jump relaxation method.

Stopped-Flow Spectrophotometry

This technique is designed to measure the kinetics of fast reactions in solution.

Methodology:

-

Reagent Preparation: Two separate syringes are filled with the reactant solutions. One syringe contains the calcium chelator (e.g., 5,5'-Dibromo-BAPTA or EGTA) in a buffered solution, while the other contains a solution of calcium chloride (CaCl₂) in the same buffer.[5]

-

Rapid Mixing: The contents of the two syringes are simultaneously and rapidly driven into a mixing chamber, initiating the binding reaction.

-

Observation: The newly mixed solution immediately flows into an observation cell.

-

Signal Detection: The change in a spectroscopic signal, such as UV-visible absorbance or fluorescence, is monitored as a function of time.[5] The binding of Ca²⁺ to chelators like 5,5'-Dibromo-BAPTA can cause a change in their absorbance spectra.[7][12]

-

Data Analysis: The resulting kinetic trace is then fitted to a mathematical model to extract the rate constants (k_on and k_off).

Temperature-Jump Relaxation Method

This method is particularly well-suited for studying very fast reversible reactions that are at equilibrium.

Methodology:

-

Sample Preparation: A solution is prepared containing the calcium chelator, a known concentration of CaCl₂, a pH buffer (e.g., HEPES or MOPS) to maintain physiological pH and ionic strength, and in some cases, a competitive indicator dye if the chelator itself does not have a strong absorbance or fluorescence change upon Ca²⁺ binding.[5][9]

-

Equilibrium Perturbation: The equilibrium of the Ca²⁺-chelator binding reaction is rapidly perturbed by a sudden increase in temperature (a "T-jump"), typically achieved by a high-voltage discharge through the solution.[9]

-

Relaxation Monitoring: The system then "relaxes" to a new equilibrium state at the higher temperature. The rate of this relaxation is monitored by following the change in absorbance or fluorescence of the chelator or indicator dye.[5][9]

-

Data Analysis: The relaxation curve is analyzed and fit to an exponential function. The relaxation rate constant is then used to calculate the forward and reverse rate constants (k_on and k_off) of the binding reaction.

Visualizing the Concepts

To further elucidate the principles and processes discussed, the following diagrams are provided.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biotium.com [biotium.com]

- 4. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. interchim.fr [interchim.fr]

- 11. EGTA - Wikipedia [en.wikipedia.org]

- 12. Basic Instructions for Calculating Calcium-Binding Constants using the Competitive Chelator Method [structbio.vanderbilt.edu]

5,5'-Dibromo-BAPTA Tetrapotassium Salt: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and applications of 5,5'-Dibromo-BAPTA tetrapotassium salt, a critical tool in calcium signaling research. This document consolidates available data, outlines detailed experimental protocols, and presents key information in a structured format to support research and development activities.

Core Properties and Solubility

5,5'-Dibromo-BAPTA (1,2-bis(2-amino-5-bromophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a derivative of the calcium-selective chelator BAPTA.[1] The introduction of two bromine atoms to the benzene (B151609) rings modifies its calcium binding affinity, making it particularly useful for buffering intracellular calcium concentrations.[1][2] It is commonly supplied as a tetrapotassium salt to enhance its water solubility.[1]

Physicochemical Properties

| Property | Data |

| Chemical Name | 1,2-Bis(2-amino-5-bromophenoxy)ethane-N,N,N′,N′-tetraacetic acid, tetrapotassium salt |

| Molecular Formula | C₂₂H₁₈Br₂K₄N₂O₁₀[3] |

| Molecular Weight | 786.59 g/mol [3][4] |

| CAS Number | 73630-11-2[3][5] |

| Appearance | White to off-white solid[5][6] |

| Calcium Dissociation Constant (Kd) | ~1.6 - 3.6 µM (in the absence of Mg²⁺)[4] |

| Storage (Solid) | 4°C[5][6] |

Solubility Data

| Solvent | 5,5'-Dibromo-BAPTA Tetrapotassium Salt | 5,5'-Dibromo-BAPTA, AM Ester |

| Water | Soluble[4][5] | Insoluble |

| DMSO | Data not available | Soluble[4] |

| DMF | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

Due to the lack of specific quantitative data, it is highly recommended to experimentally determine the solubility of 5,5'-Dibromo-BAPTA tetrapotassium salt in the specific buffer and conditions of your experiment.

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of 5,5'-Dibromo-BAPTA tetrapotassium salt in a specific aqueous buffer, a widely accepted method for this purpose.[1]

Materials:

-

5,5'-Dibromo-BAPTA tetrapotassium salt

-

Aqueous buffer of choice (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 5,5'-Dibromo-BAPTA tetrapotassium salt to a known volume of the desired aqueous buffer in a sealed container. The presence of undissolved solid should be clearly visible.[1]

-

Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: After equilibration, centrifuge the suspension at high speed to pellet the excess, undissolved solid.[1]

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining particulate matter.[1]

-

Quantification:

-

Prepare a series of standard solutions of 5,5'-Dibromo-BAPTA of known concentrations in the same buffer.

-

Analyze the standard solutions and the filtered sample solution by a validated HPLC method to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of 5,5'-Dibromo-BAPTA in the sample.[1]

-

-

Data Reporting: The solubility is reported as the mean of multiple determinations in units such as mg/mL or mmol/L at the specified temperature and pH.

Workflow for solubility determination using the shake-flask method.

Preparation of Stock Solutions

For Tetrapotassium Salt (Membrane Impermeant): This form is used for preparing extracellular calcium buffers or for direct introduction into cells via microinjection or a patch pipette.[3]

-

Materials: 5,5'-Dibromo-BAPTA tetrapotassium salt, high-purity Ca²⁺-free water (e.g., double-distilled, deionized water).[3]

-

Procedure:

-

Weigh the desired amount of the salt.

-

Dissolve it in Ca²⁺-free water to the desired stock concentration (e.g., 10 mM).

-

Store the stock solution in aliquots at -20°C.[3]

-

For AM Ester Form (Membrane Permeant): The acetoxymethyl (AM) ester form is lipophilic and can be loaded into cells by incubation.[4]

-